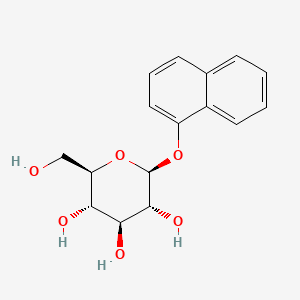

1-Naphthyl beta-D-glucopyranoside

Description

1-Naphthyl beta-D-glucopyranoside is a natural product found in Davallia mariesii and Davallia trichomanoides with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941846 | |

| Record name | 1-Naphthalenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19939-82-3 | |

| Record name | 1-Naphthalenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19939-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Naphthyl beta-D-glucopyranoside: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl beta-D-glucopyranoside is a glycoside molecule of significant interest in various scientific domains, particularly in glycobiology and enzyme kinetics. It serves as a chromogenic substrate for β-glucosidase, an enzyme crucial in various biological processes, including cellulose degradation, glycolipid metabolism, and activation of phytohormones. The enzymatic cleavage of the β-glycosidic bond in this compound releases 1-naphthol, a compound that can be readily detected, making it a valuable tool for assaying β-glucosidase activity. This technical guide provides an in-depth overview of the fundamental properties, experimental protocols, and potential applications of this compound.

Core Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The core properties are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₆ | [1] |

| Molecular Weight | 306.31 g/mol | [1] |

| Melting Point | 182 °C | [2] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Predicted Physical Properties

While experimental data for some properties are limited, computational models provide valuable predictions.

| Property | Predicted Value |

| Boiling Point | 567.9 ± 50.0 °C |

| Density | 1.454 ± 0.06 g/cm³ |

| pKa | 12.79 ± 0.70 |

Spectral Data

-

¹H-NMR and ¹³C-NMR: The proton and carbon nuclear magnetic resonance spectra would exhibit characteristic signals for the aromatic protons of the naphthyl group and the protons and carbons of the glucopyranose ring. The anomeric proton of the glucose unit would be a key diagnostic signal.

-

FTIR: The Fourier-transform infrared spectrum is expected to show characteristic absorption bands for O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching of the glycosidic bond and alcohols.

-

UV-Vis: The ultraviolet-visible spectrum is dominated by the naphthalene chromophore, which exhibits strong absorption in the UV region. The molar absorptivity of 1-naphthol, the product of enzymatic hydrolysis, is a critical parameter for quantitative enzyme assays. For instance, 1-naphthol exhibits maximum absorption at 349 nm when complexed with chloranil.[4]

Experimental Protocols

The primary application of this compound is as a substrate for β-glucosidase. Below is a generalized protocol for a β-glucosidase activity assay.

β-Glucosidase Activity Assay

This protocol outlines the steps for determining the activity of β-glucosidase using this compound as a substrate. The released 1-naphthol can be quantified spectrophotometrically after reaction with a suitable colorimetric reagent.

Materials:

-

This compound solution (substrate)

-

β-glucosidase enzyme solution

-

Buffer solution (e.g., sodium acetate buffer, pH 5.0)

-

Colorimetric reagent (e.g., Fast Blue B salt or a solution to detect 1-naphthol)

-

Stop solution (e.g., sodium carbonate or a suitable acid/base)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the buffer solution, this compound solution, and the enzyme solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the β-glucosidase being assayed (e.g., 37 °C) for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the enzymatic reaction by adding the stop solution.

-

Color Development: Add the colorimetric reagent to react with the liberated 1-naphthol. Allow the color to develop for a specified time.

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the resulting colored product.

-

Quantification: Determine the amount of 1-naphthol released by comparing the absorbance to a standard curve prepared with known concentrations of 1-naphthol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of 1-naphthol per minute under the specified assay conditions.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound can be valuable for specialized applications, such as isotopic labeling. A general synthetic approach involves the glycosylation of 1-naphthol with a protected glucose derivative, followed by deprotection.

Generalized Synthesis Steps:

-

Protection of Glucose: The hydroxyl groups of D-glucose are protected, typically by acetylation, to prevent side reactions.

-

Glycosylation: The protected glucose is reacted with 1-naphthol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to form the β-glycosidic bond. This is often a Koenigs-Knorr type reaction.

-

Deprotection: The protecting groups (e.g., acetyl groups) are removed from the glycosylated product, usually by base-catalyzed hydrolysis (e.g., with sodium methoxide in methanol), to yield this compound.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Applications in Research and Drug Development

This compound is a versatile tool with applications spanning fundamental research to drug discovery.

-

Enzyme Characterization: It is widely used to determine the kinetic parameters (Kₘ and Vₘₐₓ) of β-glucosidases from various sources.

-

High-Throughput Screening: Its chromogenic nature makes it suitable for high-throughput screening of β-glucosidase inhibitors, which are potential therapeutic agents for conditions like diabetes and Gaucher's disease.

-

Cellular Studies: It can be used as a probe to measure intracellular β-glucosidase activity in living cells, providing insights into cellular metabolism and lysosomal function. The cellular uptake and subsequent hydrolysis of the glucoside can be monitored to assess enzyme activity within a cellular context.

-

Drug Metabolism: Studies have investigated the metabolism of 1-Naphthyl beta-D-glucoside in vivo, providing information on its biotransformation and excretion pathways.[5]

Signaling Pathways

While this compound itself is not directly involved in signaling pathways, its use as a tool to study β-glucosidase activity can provide insights into pathways where this enzyme plays a role. For example, in plants, β-glucosidases are involved in the activation of phytohormones by releasing the active hormone from its inactive glycoside conjugate. By measuring β-glucosidase activity, researchers can indirectly study the regulation of these hormonal signaling pathways.

Conclusion

This compound is a valuable chemical tool for researchers and scientists in various fields. Its well-defined role as a chromogenic substrate for β-glucosidase, coupled with its straightforward synthesis, makes it an indispensable reagent for enzyme kinetics, inhibitor screening, and cellular studies. A comprehensive understanding of its fundamental properties and the availability of robust experimental protocols are key to leveraging its full potential in advancing scientific knowledge and contributing to the development of new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Naphthyl β-D-glucopyranoside, 25 g, CAS No. 19939-82-3 | Chromogenic substrates | Substrates | Enzymes & Substrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Switzerland [carlroth.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. biorxiv.org [biorxiv.org]

The Enzymatic Hydrolysis of 1-Naphthyl-β-D-glucopyranoside: A Technical Guide to its Mechanism of Action and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 1-Naphthyl-β-D-glucopyranoside, a chromogenic substrate pivotal for the characterization of β-glucosidase activity. This document details the enzymatic reaction, offers comprehensive experimental protocols for its use, and presents a framework for the determination of key kinetic parameters.

Core Mechanism of Action: Enzymatic Hydrolysis by β-Glucosidase

1-Naphthyl-β-D-glucopyranoside serves as an artificial substrate for β-glucosidase (EC 3.2.1.21), an enzyme that catalyzes the hydrolysis of the β-glycosidic bond. This reaction cleaves the bond between the glucose molecule and the 1-naphthol moiety. The released 1-naphthol is a chromogenic compound that can be quantified, often following a secondary reaction, to determine the rate of the enzymatic activity.

The catalytic mechanism of most β-glucosidases is a "retaining" mechanism, which occurs in two primary steps:

-

Glycosylation: A nucleophilic residue in the active site of the β-glucosidase, typically a glutamate or aspartate, attacks the anomeric carbon of the glucose unit. This results in the formation of a covalent glycosyl-enzyme intermediate and the release of the 1-naphthol aglycone.

-

Deglycosylation: A water molecule, activated by an acidic residue in the active site, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the covalent bond, releasing a β-D-glucose molecule with the same anomeric configuration as the initial substrate, and regenerating the free enzyme for subsequent catalytic cycles.

The overall reaction can be summarized as follows:

1-Naphthyl-β-D-glucopyranoside + H₂O --(β-Glucosidase)--> β-D-glucose + 1-Naphthol

Quantitative Data Presentation

Table 1: Kinetic Parameters of β-Glucosidases with Various Chromogenic and Naphthyl-based Substrates

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Trichoderma reesei QM 9414 | p-Nitrophenyl-β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | [1] |

| Aspergillus niger | p-Nitrophenyl-β-D-glucopyranoside | 0.57 | Not specified | [2] |

| Trichoderma reesei BGL1 | p-Nitrophenyl-β-D-glucopyranoside | 0.38 | Not specified | [2] |

| Juglans regia | Hydrojuglone-β-D-glucopyranoside | 0.62 | 14.5 (µkat/mg) | [3][4] |

Table 2: Comparative Kinetic Data for β-Glucosidase with Different Substrates

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |

| Trichoderma reesei QM 9414 | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 |

| Trichoderma reesei QM 9414 | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 |

Experimental Protocols

General Assay for β-Glucosidase Activity using 1-Naphthyl-β-D-glucopyranoside

This protocol outlines a typical procedure for measuring β-glucosidase activity. The released 1-naphthol is coupled with a diazonium salt to produce a colored azo dye, which is then quantified spectrophotometrically.

Materials:

-

1-Naphthyl-β-D-glucopyranoside solution (e.g., 1-10 mM in a suitable buffer)

-

β-glucosidase enzyme preparation

-

Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Diazonium salt solution (e.g., Fast Blue RR salt or hexazonium-p-rosanilin)

-

Stopping reagent (e.g., 1 M sodium carbonate or a suitable buffer to adjust the pH for color development)

-

Spectrophotometer

-

Thermostatically controlled water bath or incubator

-

Cuvettes or 96-well microplate

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the 1-Naphthyl-β-D-glucopyranoside solution.

-

Enzyme Addition: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C or 50°C). Initiate the reaction by adding a known amount of the β-glucosidase enzyme preparation.

-

Incubation: Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Color Development: Stop the enzymatic reaction by adding the stopping reagent. Immediately add the diazonium salt solution to couple with the released 1-naphthol, forming a colored product.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the specific azo dye formed.

-

Quantification: Determine the concentration of the released 1-naphthol using a standard curve prepared with known concentrations of 1-naphthol.

-

Calculation of Enzyme Activity: Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified assay conditions.

Protocol for Determination of Michaelis-Menten Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol describes how to determine the Kₘ and Vₘₐₓ of a β-glucosidase for 1-Naphthyl-β-D-glucopyranoside.

Procedure:

-

Substrate Concentration Range: Prepare a series of dilutions of the 1-Naphthyl-β-D-glucopyranoside substrate in the assay buffer, covering a range of concentrations both below and above the expected Kₘ.

-

Initial Velocity Measurements: For each substrate concentration, measure the initial velocity (v₀) of the reaction by following the general assay protocol described in section 3.1. It is crucial to measure the reaction rate during the initial linear phase.

-

Data Plotting: Plot the initial velocity (v₀) against the substrate concentration ([S]). This will generate a Michaelis-Menten plot.

-

Kinetic Parameter Estimation:

-

Michaelis-Menten Plot: Estimate Vₘₐₓ from the plateau of the curve and Kₘ as the substrate concentration at which the reaction rate is half of Vₘₐₓ.

-

Lineweaver-Burk Plot: For a more accurate determination, create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/v₀) against the reciprocal of the substrate concentration (1/[S]). The y-intercept of the resulting straight line is 1/Vₘₐₓ, and the x-intercept is -1/Kₘ.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the mechanism of action and experimental determination of β-glucosidase activity using 1-Naphthyl-β-D-glucopyranoside.

Caption: Retaining mechanism of β-glucosidase with 1-Naphthyl-β-D-glucopyranoside.

References

- 1. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into naphthoquinone metabolism: beta-glucosidase-catalysed hydrolysis of hydrojuglone beta-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into naphthoquinone metabolism: beta-glucosidase-catalysed hydrolysis of hydrojuglone beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Naphthyl beta-D-glucopyranoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-Naphthyl beta-D-glucopyranoside, a significant aryl glycoside utilized in various biochemical applications. The document covers the historical context of its probable discovery through classical glycosylation methods, details its synthesis, and discusses its role as a chromogenic substrate for β-glucosidase enzymes. A key focus is placed on the enzymatic kinetics associated with its hydrolysis, supported by structured data and detailed experimental protocols. Visualizations of the synthesis pathway and enzymatic hydrolysis mechanism are provided to facilitate a deeper understanding of the molecular processes.

Discovery and Historical Context

The discovery of this compound is rooted in the foundational work on glycoside synthesis from the late 19th and early 20th centuries. While a definitive primary publication detailing its initial synthesis remains elusive in readily available literature, its creation is intrinsically linked to the development of methods for forming glycosidic bonds with phenols (aryl glycosides).

The pioneering work of Arthur Michael in 1879, who first synthesized phenyl glucoside, laid the groundwork for aryl glycoside chemistry. However, the most probable route for the initial synthesis of this compound would have been a variation of the Koenigs-Knorr reaction , first reported in 1901. This reaction, which involves the condensation of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter (typically silver or mercury salts), became the gold standard for stereoselective glycosylation for many decades. The neighboring group participation of the C-2 acetyl group in the glucosyl donor ensures the formation of the desired β-anomer with high selectivity.

Given the prevalence and reliability of the Koenigs-Knorr method for synthesizing aryl-β-D-glycosides, it is highly likely that this compound was first prepared and characterized using this approach in the early 20th century by chemists exploring the scope of this powerful reaction.

Synthesis of this compound

The synthesis of this compound is classically achieved via the Koenigs-Knorr reaction. This method involves the reaction of acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) with 1-naphthol.

General Experimental Protocol (Koenigs-Knorr Method)

A detailed, generalized protocol for the synthesis of this compound based on the Koenigs-Knorr reaction is provided below.

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

-

1-Naphthol

-

Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)

-

Anhydrous diethyl ether or dichloromethane

-

Drierite (anhydrous calcium sulfate)

-

Sodium methoxide in methanol

-

Acetic acid

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Glycosylation Reaction: A solution of 1-naphthol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube. To this solution, freshly prepared silver(I) carbonate is added. A solution of acetobromoglucose in anhydrous diethyl ether is then added dropwise to the stirred suspension at room temperature. The reaction mixture is stirred in the dark at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is washed successively with water, 1 M sodium hydroxide solution, and again with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tetra-O-acetyl-1-naphthyl-β-D-glucopyranoside.

-

Purification of the Intermediate: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tetra-O-acetylated glucoside.

-

Deacetylation (Zemplén Deacetylation): The purified tetra-O-acetyl-1-naphthyl-β-D-glucopyranoside is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC until all the starting material is consumed.

-

Final Work-up and Purification: The reaction is neutralized with acetic acid, and the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization or silica gel column chromatography to yield pure this compound.

Characterization Data

The following table summarizes typical characterization data for this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₆ |

| Molecular Weight | 306.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 178-180 °C |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.95-8.10 (m, 2H, Ar-H), 7.40-7.60 (m, 5H, Ar-H), 5.15 (d, J=7.5 Hz, 1H, anomeric H), 3.10-3.80 (m, 6H, sugar protons) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 153.5, 134.5, 129.0, 127.8, 126.5, 126.0, 125.5, 122.0, 121.0, 109.0 (aromatic C), 101.0 (anomeric C), 77.5, 77.0, 73.5, 70.0, 61.0 (sugar carbons) |

Application in Enzymatic Assays

This compound serves as a valuable chromogenic substrate for the detection and quantification of β-glucosidase activity. The enzymatic hydrolysis of the glycosidic bond releases 1-naphthol, which can be detected spectrophotometrically after coupling with a suitable chromogenic reagent, such as Fast Blue B salt, to form a colored azo dye.

Enzymatic Hydrolysis Pathway

The hydrolysis of this compound by β-glucosidase follows a retaining mechanism, proceeding through a double displacement reaction.

An In-depth Technical Guide to the Synthesis of 1-Naphthyl beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 1-Naphthyl beta-D-glucopyranoside, a valuable chromogenic substrate and building block in glycobiology and drug discovery. The document details both chemical and enzymatic synthesis routes, providing structured data, experimental protocols, and visualizations to facilitate understanding and replication.

Introduction

This compound is a glycoside composed of a glucose molecule linked to a 1-naphthol aglycon via a beta-glycosidic bond. Its primary application lies in the detection and quantification of β-glucosidase activity. Upon enzymatic cleavage, the release of 1-naphthol can be detected colorimetrically, making it a useful tool in various biochemical assays. This guide explores the two principal methods for its synthesis: the classical Koenigs-Knorr chemical synthesis and the increasingly popular enzymatic approach.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry for the formation of glycosidic bonds.[1] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[1][2] For the synthesis of this compound, this involves the reaction of a protected glucosyl halide, such as acetobromoglucose, with 1-naphthol.

The use of a participating protecting group at the C-2 position of the glucose donor, such as an acetyl group, is crucial for achieving the desired β-anomer stereoselectivity through neighboring group participation.[1]

Generalized Reaction Scheme

The overall chemical synthesis can be summarized in two main stages: glycosylation and deprotection.

Caption: Koenigs-Knorr synthesis pathway for this compound.

Experimental Protocol (Based on Tsou and Seligman, 1952)

The following protocol is adapted from the classical work of Tsou and Seligman on the preparation of naphthyl β-D-glycopyranosides.[3] Modern adaptations may employ alternative promoters and purification techniques.

Materials:

-

Acetobromoglucose (α-D-glucopyranosyl bromide, 2,3,4,6-tetra-O-acetate)

-

1-Naphthol

-

Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O) as promoter

-

Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

-

Drierite or molecular sieves

-

Sodium methoxide (NaOMe) in methanol for deprotection

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Glycosylation:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-naphthol (1.0 eq) in the anhydrous solvent.

-

Add the promoter (e.g., silver carbonate, 1.2 eq) and a drying agent (e.g., Drierite).

-

In a separate flask, dissolve acetobromoglucose (1.2 eq) in the anhydrous solvent.

-

Add the acetobromoglucose solution dropwise to the stirred 1-naphthol suspension at room temperature. The reaction mixture should be protected from light.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

-

-

Purification of the Protected Product:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the acetylated this compound.

-

-

Deprotection (Zemplén deacetylation):

-

Dissolve the purified acetylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol (e.g., 0.1 M solution) until the pH is basic.

-

Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) or by adding a few drops of acetic acid.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Final Purification:

-

The crude deprotected product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

-

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Yield | 50-70% (typical for Koenigs-Knorr) | [4] |

| Reaction Time | 12-24 hours (glycosylation) | General Knowledge |

| Temperature | Room Temperature | General Knowledge |

| Promoters | Ag₂CO₃, Ag₂O, CdCO₃, Hg(CN)₂ | [2] |

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly stereoselective alternative to chemical methods, yielding predominantly the β-anomer.[5] This approach typically utilizes β-glucosidases in a reverse hydrolysis or transglycosylation reaction.

Generalized Reaction Scheme

Caption: Enzymatic synthesis of this compound.

Experimental Protocol (Generalized)

Materials:

-

D-Glucose or another suitable glucose donor

-

1-Naphthol

-

β-Glucosidase (e.g., from almonds or Aspergillus niger)

-

Buffer solution (e.g., citrate or acetate buffer, pH 4-6)

-

Organic co-solvent (optional, to increase solubility of 1-naphthol)

-

Purification resins (e.g., ion exchange or size exclusion)

Procedure:

-

Reaction Setup:

-

Prepare a buffered solution (e.g., 50 mM sodium acetate, pH 5.0).

-

Dissolve the glucose donor (e.g., D-glucose, high concentration) and 1-naphthol in the buffer. An organic co-solvent may be needed to dissolve the 1-naphthol.

-

Add the β-glucosidase to the solution. The enzyme can be free or immobilized.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation.

-

-

Monitoring and Termination:

-

Monitor the formation of the product by High-Performance Liquid Chromatography (HPLC) or TLC.

-

Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heating to denature the enzyme or by filtering off the immobilized enzyme.

-

-

Purification:

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Yield | Varies (can be up to 65% for similar glucosides) | [5] |

| Reaction Time | 24-72 hours | General Knowledge |

| Temperature | 30-50 °C | [8] |

| pH | 4.0-6.0 | [9] |

| Enzyme Source | Almonds, Aspergillus niger, Trichoderma reesei | [5][7][8] |

Application: Chromogenic Substrate for β-Glucosidase Assay

A primary application of this compound is in the detection of β-glucosidase activity. The enzyme hydrolyzes the glycosidic bond, releasing 1-naphthol. The liberated 1-naphthol can then be coupled with a diazonium salt to produce a colored azo dye, which can be quantified spectrophotometrically.

Experimental Workflow

Caption: Workflow for β-glucosidase assay using this compound.

Experimental Protocol (Generalized)

Materials:

-

This compound solution

-

Buffer solution (e.g., acetate or citrate buffer, pH 4-6)

-

Sample containing β-glucosidase

-

Diazonium salt solution (e.g., Fast Blue B salt)

-

Stop solution (optional, e.g., sodium carbonate)

-

Spectrophotometer or plate reader

Procedure:

-

Reaction Mixture Preparation:

-

In a microplate well or cuvette, add the buffer solution.

-

Add the this compound solution to a final desired concentration.

-

Pre-incubate the mixture at the desired assay temperature (e.g., 37 °C).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme-containing sample.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

-

Color Development:

-

Stop the enzymatic reaction (if necessary) by adding a stop solution.

-

Add the diazonium salt solution to the mixture. A colored product will form upon reaction with the liberated 1-naphthol.

-

-

Measurement:

-

Measure the absorbance of the solution at the appropriate wavelength for the specific azo dye formed.

-

Quantify the amount of 1-naphthol released by comparing the absorbance to a standard curve prepared with known concentrations of 1-naphthol.

-

Calculate the enzyme activity based on the amount of product formed per unit of time.

-

Conclusion

The synthesis of this compound can be effectively achieved through both chemical and enzymatic routes. The Koenigs-Knorr reaction provides a classical and robust method, while enzymatic synthesis offers a more environmentally friendly and stereoselective alternative. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. As a valuable tool for the detection of β-glucosidase activity, this compound continues to be of significant interest to researchers in biochemistry, molecular biology, and drug development.

References

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Purification and characterization of a beta-glucosidase from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and biochemical characteristics of beta-D-glucosidase from a thermophilic fungus, Thermomyces lanuginosus-SSBP - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1-Naphthyl beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Naphthyl beta-D-glucopyranoside, a crucial compound in various research and development applications. This document outlines its physicochemical properties, provides detailed experimental protocols for its analysis, and presents relevant metabolic pathways and experimental workflows.

Introduction

This compound is a glycoside consisting of a naphthalene ring linked to a glucose molecule. Its unique structure makes it a valuable substrate for enzymatic assays, particularly for detecting β-glucosidase activity, and a subject of interest in metabolic and toxicological studies. A thorough understanding of its solubility and stability is paramount for its effective use in experimental settings and for the development of potential applications.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and bioavailability. The presence of the polar glucose moiety generally confers aqueous solubility, while the hydrophobic naphthalene ring influences its solubility in organic solvents.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that experimental values can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Water | 45[1] | Room Temperature | Soluble |

| Ethanol | 20[1] | Room Temperature | Soluble |

| Diethyl Ether | < 1[1] | Room Temperature | Poorly soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | |

| Methanol | Slightly Soluble | Not Specified | |

| Dimethylformamide (DMF) | Potentially Soluble | Not Specified | A related compound, Naphthol AS-BI beta-D-glucopyranoside, is soluble in DMF at a concentration of 10%[2]. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in a given solvent.

Objective: To determine the quantitative solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. This involves creating a calibration curve with standard solutions of known concentrations.

-

Data Reporting: Express the solubility in mg/mL or molarity at the specified temperature.

Shake-Flask Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in various assays. Degradation can lead to a loss of activity and the formation of impurities that may interfere with experimental results.

General Stability Considerations

-

Hydrolytic Stability: The glycosidic bond in this compound is susceptible to hydrolysis under acidic or enzymatic conditions, yielding 1-naphthol and glucose. The rate of hydrolysis is dependent on pH and temperature.

-

Thermal Stability: As a solid, the compound is relatively stable at room temperature when protected from moisture.[1] However, elevated temperatures can lead to degradation.

-

Photostability: The naphthalene moiety is known to be susceptible to photodegradation. Exposure to light, particularly UV radiation, may lead to the formation of degradation products.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade solvents (e.g., water, acetonitrile, methanol)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with NaOH, and analyze by HPLC.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature. Withdraw samples at different time intervals, neutralize with HCl, and analyze by HPLC.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature. Monitor the degradation over time by HPLC.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven for an extended period. Also, test the stability of a solution at elevated temperatures. Analyze the samples by HPLC.

-

Photostability: Expose both solid and solution samples to a light source with a defined output (e.g., ICH Q1B conditions). Keep control samples in the dark. Analyze the samples at various time points by HPLC.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Method Development:

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of polar (glucose) and non-polar (1-naphthol and other degradation products) compounds.

-

Detection: A UV-Vis detector set at the wavelength of maximum absorbance for this compound should be used.

-

Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal resolution between the parent compound and all degradation products.

Method Validation (according to ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples from the forced degradation studies.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC Method Development Workflow

Metabolic Pathway

In biological systems, this compound can be formed as a metabolite of 1-naphthol. This metabolic pathway is a detoxification process, where the hydrophobic 1-naphthol is conjugated with glucose to form a more water-soluble and readily excretable compound.[3]

Metabolism of 1-Naphthol

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in the field of drug development and life sciences. The provided data and experimental protocols serve as a valuable resource for the proper handling, storage, and analysis of this compound, ensuring the reliability and accuracy of experimental outcomes. While some quantitative data is available, further experimental validation under specific laboratory conditions is always recommended.

References

- 1. 19939-82-3, 1-奈基-beta-D-葡萄糖苷,1-Naphthyl β-D-glucopyranoside, CAS:19939-82-3 [chemsynlab.com]

- 2. Glycosynth - Naphthol AS-BI beta-D-glucopyranoside [glycosynth.co.uk]

- 3. Studies on the metabolism and excretion of 1-naphthol, 1-naphthyl-beta-D-glucuronide, and 1-naphthyl-beta-D-glucoside in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Role of 1-Naphthyl β-D-glucopyranoside in Biochemical Research

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of biochemical research and drug development, the precise detection and quantification of enzymatic activity are paramount. 1-Naphthyl β-D-glucopyranoside has emerged as a valuable tool, primarily serving as a chromogenic and fluorogenic substrate for the enzyme β-glucosidase. This guide provides an in-depth exploration of its applications, methodologies, and the underlying biochemical principles for professionals in the field.

Core Application: A Substrate for β-Glucosidase Detection

1-Naphthyl β-D-glucopyranoside is a synthetic compound utilized in glycobiology research.[1][2] Its principal function in biochemistry is to act as a substrate for β-glucosidase, a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-glycosidic bonds. The enzymatic reaction cleaves 1-Naphthyl β-D-glucopyranoside into D-glucose and 1-naphthol. The latter, 1-naphthol, is a chromogenic and fluorogenic molecule whose release can be detected and quantified, thereby providing a measure of β-glucosidase activity.

This characteristic makes 1-Naphthyl β-D-glucopyranoside a key reagent in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and immunohistochemistry, where β-glucosidase may be used as a reporter enzyme.

The Biochemical Reaction Pathway

The enzymatic hydrolysis of 1-Naphthyl β-D-glucopyranoside by β-glucosidase is a straightforward yet powerful mechanism for detecting enzyme activity. The process can be visualized as a two-step detection method.

Quantitative Analysis of β-Glucosidase Activity

| Parameter | Description | Typical Unit | Significance |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | µM or mM | Indicates the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | µmol/min or nmol/s | Proportional to the enzyme concentration. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | s-1 or min-1 | Represents the catalytic efficiency of the enzyme. |

| kcat/Km | Catalytic efficiency | M-1s-1 | A measure of how efficiently an enzyme converts a substrate to a product. |

Note: The actual values for these parameters are specific to the particular β-glucosidase enzyme being studied and the experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocol: Chromogenic Assay for β-Glucosidase

This protocol provides a general framework for a colorimetric assay to determine β-glucosidase activity using 1-Naphthyl β-D-glucopyranoside.

Materials:

-

1-Naphthyl β-D-glucopyranoside solution (substrate)

-

β-Glucosidase enzyme solution (or sample containing the enzyme)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.0)

-

Coupling reagent (e.g., a diazonium salt solution like Fast Blue B salt)

-

Stop solution (e.g., 3M NaOH)

-

Microplate reader or spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 1-Naphthyl β-D-glucopyranoside in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired working concentration in the assay buffer.

-

Prepare the coupling reagent solution according to the manufacturer's instructions immediately before use, as it can be light-sensitive.

-

Prepare serial dilutions of the β-glucosidase standard or the experimental samples in the assay buffer.

-

-

Assay Setup:

-

Pipette the assay buffer into the wells of a 96-well microplate.

-

Add the β-glucosidase standard or sample to the appropriate wells.

-

Include a negative control (no enzyme) to account for any non-enzymatic hydrolysis of the substrate.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the 1-Naphthyl β-D-glucopyranoside substrate solution to all wells.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Color Development:

-

Stop the enzymatic reaction by adding the stop solution.

-

Add the coupling reagent to all wells to react with the liberated 1-naphthol, forming a colored azo dye.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for color development.

-

-

Data Acquisition:

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., ~540 nm for the azo dye formed with Fast Blue B) using a microplate reader.

-

Workflow Diagram:

Concluding Remarks

1-Naphthyl β-D-glucopyranoside remains a fundamental reagent in biochemistry for the sensitive detection of β-glucosidase activity. Its utility in various assay formats underscores its versatility. For researchers in drug development, this substrate can be instrumental in high-throughput screening for inhibitors of β-glucosidase, an enzyme implicated in various physiological and pathological processes. The successful application of this tool is contingent on the careful optimization of experimental conditions and a thorough understanding of the underlying enzymatic kinetics.

References

1-Naphthyl β-D-Glucopyranoside: A Technical Guide for its Application as a β-Glucosidase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose as a primary product.[1][2] These enzymes play critical roles in a multitude of biological processes, including glycolipid and exogenous glycoside metabolism in animals, and in plants, they are involved in defense mechanisms, cell wall lignification, and the activation of phytohormones.[1][2] The broad substrate specificity of β-glucosidases and their involvement in key physiological and pathological pathways make them significant targets for research and drug development.

This technical guide provides an in-depth overview of 1-Naphthyl β-D-glucopyranoside as a chromogenic and fluorogenic substrate for the detection and characterization of β-glucosidase activity. This guide will cover the enzymatic reaction, kinetic parameters of related substrates, detailed experimental protocols, and the relevant signaling pathways in which β-glucosidases participate.

Enzymatic Reaction and Detection Principle

1-Naphthyl β-D-glucopyranoside is hydrolyzed by β-glucosidase to yield D-glucose and 1-naphthol. The liberated 1-naphthol can be detected colorimetrically or fluorometrically, providing a means to quantify enzyme activity. A common method for the detection of the released naphthol is through a coupling reaction with a diazonium salt, such as Fast Blue Salt B, which forms a colored azo compound.

Quantitative Data: Kinetic Parameters

While specific kinetic data for 1-Naphthyl β-D-glucopyranoside is not widely available in the literature, data from structurally similar substrates, such as p-nitrophenyl-β-D-glucopyranoside (pNPG) and hydrojuglone β-D-glucopyranoside (a naphthoquinone derivative), can provide valuable comparative insights into the potential Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) values.

| Substrate | Enzyme Source | Km (mM) | Vmax | Reference |

| p-Nitrophenyl-β-D-glucopyranoside | Trichoderma reesei | 0.19 ± 0.02 | 29.67 ± 3.25 µmol·min-1·mg-1 | [3] |

| Hydrojuglone β-D-glucopyranoside | Juglans regia L. | 0.62 | 14.5 µkat·mg-1 of protein | [4][5] |

Experimental Protocols

The following protocols are adapted from established methods for β-glucosidase assays using chromogenic substrates. Researchers should optimize these protocols for their specific enzyme and experimental conditions.

Colorimetric Endpoint Assay

This protocol is suitable for determining β-glucosidase activity in purified enzyme preparations or cell lysates.

Materials:

-

1-Naphthyl β-D-glucopyranoside solution (e.g., 1-10 mM in a suitable buffer)

-

β-glucosidase sample (purified enzyme or cell/tissue lysate)

-

Reaction Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Stop Solution (e.g., 0.5 M sodium carbonate)

-

Fast Blue Salt B solution (e.g., 0.5% w/v in water, freshly prepared)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a microplate well or microcentrifuge tube, add:

-

50 µL of Reaction Buffer

-

25 µL of 1-Naphthyl β-D-glucopyranoside solution

-

25 µL of β-glucosidase sample

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution.

-

Color Development: Add 50 µL of freshly prepared Fast Blue Salt B solution and mix. Allow the color to develop for 10-15 minutes at room temperature.

-

Measurement: Measure the absorbance at the appropriate wavelength for the resulting azo dye (typically between 500-600 nm).

-

Standard Curve: Prepare a standard curve using known concentrations of 1-naphthol to quantify the amount of product formed.

Qualitative In-situ Activity Staining (e.g., on a TLC plate)

This method is useful for the rapid screening of β-glucosidase inhibitors or for detecting enzyme activity in different fractions.[6]

Materials:

-

TLC plate with separated samples

-

β-glucosidase solution in a suitable buffer

-

1-Naphthyl β-D-glucopyranoside solution

-

Fast Blue Salt B solution

Procedure:

-

Sample Separation: Spot and develop the samples on a TLC plate.

-

Enzyme Incubation: Spray the dried TLC plate with the β-glucosidase solution and incubate at 37°C for approximately 20 minutes.[6]

-

Substrate and Detection: Mix the 1-Naphthyl β-D-glucopyranoside and Fast Blue Salt B solutions (a 1:4 ratio has been reported for a similar substrate) and spray onto the plate.[6]

-

Visualization: Active β-glucosidase will hydrolyze the substrate, and the released 1-naphthol will react with the Fast Blue Salt B to produce a colored spot, indicating the location of the enzyme or inhibitor.

References

- 1. providence.elsevierpure.com [providence.elsevierpure.com]

- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insight into naphthoquinone metabolism: beta-glucosidase-catalysed hydrolysis of hydrojuglone beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Natural Occurrence of 1-Naphthyl beta-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl beta-D-glucopyranoside is a naturally occurring phenolic glucoside that has been identified in a select number of plant species and as a metabolite in algae. While its precise biological functions and quantitative distribution in the plant kingdom remain largely uncharacterized, its structural similarity to other bioactive phenolic compounds suggests potential roles in plant defense and signaling. This technical guide provides a comprehensive overview of the known natural sources of this compound, details generalized experimental protocols for its extraction, isolation, and characterization based on methodologies applied to analogous compounds, and explores potential signaling pathways in which it may be involved.

Natural Occurrence

This compound has been reported in the following natural sources:

-

Ferns: It has been identified in the ferns Davallia trichomanoides and Davallia mariesii[1].

-

Plants: The compound is recognized as a metabolite in Brassica napus (rapeseed)[1].

-

Algae: It is also known to be an algal metabolite[1].

Currently, there is a notable absence of quantitative data in the scientific literature regarding the concentration of this compound in these or any other natural sources. Further research is required to determine the abundance of this compound in various plant tissues and organisms.

Experimental Protocols

Due to the lack of specific published methods for this compound, this section presents a generalized experimental workflow derived from established protocols for the extraction, isolation, and identification of similar phenolic and naphthalene glucosides from plant materials.

Generalized Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of phenolic glucosides from plant matter.

Detailed Methodologies

2.2.1. Extraction

-

Sample Preparation: Fresh or freeze-dried plant material is ground to a fine powder, often under liquid nitrogen to prevent enzymatic degradation.

-

Solvent Extraction: The powdered material is then extracted with a polar solvent such as methanol, ethanol, or a mixture thereof with water. Maceration, sonication, or Soxhlet extraction can be employed. The choice of solvent and method depends on the polarity of the target compound and the plant matrix.

2.2.2. Isolation and Purification

-

Solvent Partitioning: The crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenolic glucosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is further purified using column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is often used. A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is a common mobile phase.

2.2.3. Characterization and Quantification

-

High-Performance Liquid Chromatography (HPLC-UV): Analytical HPLC with a UV detector is used to determine the purity of the isolated compound and for quantification. The wavelength for detection is chosen based on the UV absorbance maximum of the naphthalene chromophore.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for the complete structural elucidation of the compound, including the stereochemistry of the glycosidic bond. 2D-NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

Potential Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, its structure as a phenolic glucoside suggests potential involvement in pathways related to plant defense and stress response.

Generalized Phenolic Glucoside Signaling

Phenolic compounds in plants are known to be involved in responses to both biotic and abiotic stress. The glycosylation of phenolics can affect their solubility, stability, and localization within the cell. It is hypothesized that under stress conditions, glucosidases can cleave the glucose moiety, releasing the bioactive aglycone (1-naphthol in this case), which can then exert its biological effect.

This proposed pathway suggests that environmental stressors could lead to the activation of β-glucosidases, which in turn hydrolyze this compound to release the more active 1-naphthol. This aglycone could then participate in various cellular defense mechanisms.

Conclusion and Future Directions

This compound is a naturally occurring compound with a limited but identified distribution in the plant kingdom. The lack of quantitative data and specific experimental protocols highlights a significant gap in the current understanding of this molecule. Future research should focus on:

-

Quantitative analysis of this compound in its known natural sources to understand its abundance and distribution.

-

Development and validation of standardized analytical methods for its extraction, isolation, and quantification.

-

Investigation of its biosynthesis and biological functions , including its potential role in plant signaling and defense pathways.

Such studies will be invaluable for researchers in natural product chemistry, plant biology, and drug development, and may uncover novel applications for this and other related naphthalene glucosides.

References

Structural Analysis of 1-Naphthyl beta-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl beta-D-glucopyranoside is a glycoside composed of a glucose sugar moiety linked to a naphthyl group. It is a metabolite of 1-naphthol and has been identified in various natural sources, including Davallia trichomanoides and Davallia mariesii.[1] Understanding the structural characteristics of this compound is crucial for its identification, synthesis, and the elucidation of its biological roles. This technical guide provides a summary of its structural properties, general experimental protocols for its analysis, and an overview of its metabolic context.

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. This information is primarily derived from computational data available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₆ | PubChem[1] |

| Molecular Weight | 306.31 g/mol | PubChem[1] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(naphthalen-1-yloxy)oxane-3,4,5-triol | PubChem[1] |

| CAS Number | 19939-82-3 | PubChem[1] |

Structural Elucidation Methodologies

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.

Experimental Protocol:

-

Crystallization: Single crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, methanol, or mixtures with water).

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Note: As of the date of this document, a specific crystallographic information file (CIF) for this compound has not been identified in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.

Experimental Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to assign all proton and carbon signals and to confirm the structure of the molecule, including the stereochemistry of the glycosidic bond.

Note: While predicted NMR spectra are available in some databases, experimentally obtained and assigned NMR data for this compound are not currently published in detail.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to obtain structural information through fragmentation analysis.

Experimental Protocol:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and ions are generated using a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to fragmentation (e.g., through collision-induced dissociation). The fragmentation pattern provides insights into the structure of the molecule, such as the loss of the glucosyl moiety from the naphthyl group. For O-glycosides, a characteristic neutral loss of the sugar residue (162 Da for a hexose) is commonly observed.[2][3]

Synthesis and Metabolic Pathways

Chemical Synthesis

The synthesis of aryl β-D-glycosides like this compound is commonly achieved through methods such as the Koenigs-Knorr reaction. This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter.

Metabolic Pathway

This compound is a metabolite of 1-naphthol. In biological systems, xenobiotics like naphthalene are often metabolized in a multi-phase process to increase their water solubility and facilitate excretion. 1-naphthol can be conjugated with glucuronic acid or sulfate.[4] The formation of the glucoside is another possible metabolic route. A study in mice has shown that administered 1-naphthyl-beta-D-glucoside can be eliminated directly or undergo cleavage and subsequent reconjugation to form sulfate and glucuronide conjugates.[4]

Conclusion

This compound is a molecule of interest in the study of xenobiotic metabolism and natural product chemistry. While its basic chemical properties are well-documented, a comprehensive structural analysis based on experimental data from X-ray crystallography, NMR spectroscopy, and mass spectrometry is not yet publicly available. The methodologies and pathways described in this guide provide a framework for the detailed structural elucidation and further investigation of this compound. Such studies will be invaluable for a deeper understanding of its biological significance and potential applications.

References

- 1. This compound | C16H18O6 | CID 7573796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the metabolism and excretion of 1-naphthol, 1-naphthyl-beta-D-glucuronide, and 1-naphthyl-beta-D-glucoside in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Throughput Chromogenic Assay for β-Glucosidase Activity Using 1-Naphthyl β-D-Glucopyranoside

Introduction

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose as a primary product. These enzymes are ubiquitous in nature and play critical roles in various biological processes, including cellulose degradation, phytohormone activation in plants, and metabolism of glycosphingolipids in animals. Dysregulation of β-glucosidase activity has been implicated in human diseases such as Gaucher's disease. Consequently, the accurate and efficient measurement of β-glucosidase activity is crucial for basic research, disease diagnostics, and the development of therapeutic inhibitors.

This application note describes a robust and sensitive chromogenic assay for the determination of β-glucosidase activity using 1-Naphthyl β-D-glucopyranoside as the substrate. The assay is based on a two-step reaction. In the first step, β-glucosidase cleaves the glycosidic bond of 1-Naphthyl β-D-glucopyranoside to release 1-naphthol and D-glucose. Subsequently, the liberated 1-naphthol reacts with Fast Blue B salt (a diazonium salt) in an azo coupling reaction to form a stable, colored azo dye.[1][2][3] The intensity of the color, which is proportional to the amount of 1-naphthol produced, can be quantified spectrophotometrically. This method provides a reliable and high-throughput-compatible alternative to assays employing other substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG).

Principle of the Assay

The assay protocol involves two main reactions as depicted in the signaling pathway below.

References

Application Notes and Protocols for the Use of 1-Naphthyl β-D-glucopyranoside in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl β-D-glucopyranoside is a synthetic substrate utilized in the characterization and kinetic analysis of β-glucosidase (EC 3.2.1.21). This enzyme plays a crucial role in various biological processes, including cellulose degradation, activation of phytohormones in plants, and human lysosomal function. The enzymatic hydrolysis of 1-Naphthyl β-D-glucopyranoside yields D-glucose and 1-naphthol. The liberation of 1-naphthol can be monitored using either spectrophotometric or fluorometric methods, providing a versatile tool for studying enzyme kinetics, screening for inhibitors, and optimizing enzymatic processes in industrial and pharmaceutical applications.

Principle of the Assay

The enzymatic reaction involves the cleavage of the β-glycosidic bond in 1-Naphthyl β-D-glucopyranoside by β-glucosidase, as illustrated below. The rate of this reaction can be determined by quantifying the amount of 1-naphthol produced over time.

Application Notes and Protocols for 1-Naphthyl β-D-glucopyranoside in Histological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl β-D-glucopyranoside is a chromogenic substrate used in enzyme histochemistry for the detection of β-glucosidase activity. This compound is particularly valuable for localizing sites of β-glucosidase expression within tissue sections, providing insights into various physiological and pathological processes. The enzymatic cleavage of the β-glycosidic bond in 1-Naphthyl β-D-glucopyranoside by β-glucosidase releases 1-naphthol. In the presence of a diazonium salt, the liberated 1-naphthol undergoes a simultaneous coupling reaction to form a highly colored, insoluble azo dye at the site of enzyme activity. This allows for the precise microscopic visualization of β-glucosidase distribution in tissues.

β-Glucosidases are a group of enzymes (EC 3.2.1.21) that catalyze the hydrolysis of terminal non-reducing β-D-glucosyl residues from β-D-glucosides and oligosaccharides.[1] These enzymes are involved in a wide array of biological processes, including cellulose degradation, glycolipid metabolism, and the activation of phytohormones.[1] Consequently, the histochemical detection of β-glucosidase activity is relevant in fields such as gastroenterology (e.g., studying lactase deficiency in intestinal biopsies), oncology, and neurobiology.

Principle of the Staining Technique

The histochemical method for detecting β-glucosidase activity using 1-Naphthyl β-D-glucopyranoside is based on a simultaneous azo-coupling reaction. The process can be summarized in two main steps:

-

Enzymatic Hydrolysis: β-glucosidase present in the tissue specimen cleaves the substrate, 1-Naphthyl β-D-glucopyranoside, releasing glucose and 1-naphthol.

-

Azo-Coupling: The liberated 1-naphthol immediately couples with a diazonium salt, such as hexazonium pararosaniline, present in the incubation medium. This reaction forms a brightly colored, insoluble azo dye precipitate at the site of enzyme activity. The intensity of the color is proportional to the level of β-glucosidase activity.

This technique provides excellent localization of the enzyme, as the rapid coupling of 1-naphthol minimizes diffusion artifacts.

Data Presentation

Quantitative Data: Kinetic Parameters of β-Glucosidases

The efficiency of β-glucosidase can be described by its Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). While specific kinetic data for 1-Naphthyl β-D-glucopyranoside is not extensively reported in readily available literature, the following table presents kinetic parameters for β-glucosidases from various sources using the common substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) for comparative purposes. Lower Km values generally indicate a higher affinity of the enzyme for the substrate.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Aspergillus niger | p-Nitrophenyl-β-D-glucopyranoside | 0.57 | Not Reported | [2] |

| Trichoderma reesei (BGL1) | p-Nitrophenyl-β-D-glucopyranoside | 0.38 | Not Reported | [2] |

| White Rot Fungi (L. edodes) | p-Nitrophenyl-β-D-glucopyranoside | 0.66 | 9.70 (µ g/min ) | [3] |

| White Rot Fungi (A. auricular) | p-Nitrophenyl-β-D-glucopyranoside | 0.00051 | Not Reported | [3] |

Experimental Protocols

Protocol 1: Histochemical Localization of β-Glucosidase Activity in Cryostat Sections

This protocol is adapted from the simultaneous azo-coupling method developed by Lojda for the demonstration of glycosidases. It is particularly useful for detecting β-glucosidase activity (such as lactase) in intestinal biopsies.

Materials:

-

1-Naphthyl β-D-glucopyranoside

-

Hexazonium pararosaniline solution (prepared fresh)

-

Citrate-phosphate buffer (0.1 M, pH 5.5-6.5)

-

Unfixed cryostat sections (5-10 µm thick) mounted on glass slides

-

Coplin jars

-

Incubator or water bath at 37°C

-

Aqueous mounting medium (e.g., glycerin jelly)

Preparation of Reagents:

-

Citrate-Phosphate Buffer (0.1 M, pH 6.0):

-

Solution A: 0.1 M citric acid (21.01 g/L)

-

Solution B: 0.2 M disodium hydrogen phosphate (35.6 g/L of Na₂HPO₄·2H₂O)

-